molecular formula C8H12N2O2 B13075201 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one

Cat. No.: B13075201
M. Wt: 168.19 g/mol
InChI Key: PMBVAMLMJCRTJU-UHFFFAOYSA-N
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Description

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-propanol with suitable reagents to form the desired dihydropyridinone structure . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, protective groups may be employed to prevent side reactions and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds .

Scientific Research Applications

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2-dihydroxypropane: Similar in structure but lacks the pyridinone ring.

    1,4-Dihydropyridine derivatives: These compounds share the dihydropyridine core but may have different substituents.

Uniqueness

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is unique due to the presence of both amino and hydroxyl groups on the dihydropyridinone ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-amino-1-(2-hydroxypropyl)pyridin-4-one

InChI

InChI=1S/C8H12N2O2/c1-6(11)4-10-3-2-8(12)7(9)5-10/h2-3,5-6,11H,4,9H2,1H3

InChI Key

PMBVAMLMJCRTJU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=O)C(=C1)N)O

Origin of Product

United States

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